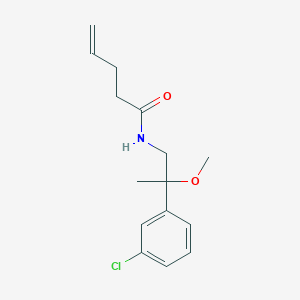

N-(2-(3-chlorophenyl)-2-methoxypropyl)pent-4-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(3-chlorophenyl)-2-methoxypropyl)pent-4-enamide, also known as JTE-013, is a selective antagonist of the sphingosine-1-phosphate receptor subtype 2 (S1P2). It was first synthesized in 2003 by Japanese researchers and has since been used in various scientific studies.

科学的研究の応用

Polymer Synthesis

N-(2-(3-chlorophenyl)-2-methoxypropyl)pent-4-enamide plays a significant role in the synthesis of polymers. For instance, polymers derived from L-tartaric acid, containing methoxy groups attached to the diacid repeating unit, demonstrate optical activity and high thermal stability (Bou, Rodríguez-Galán, & Muñoz-Guerra, 1993). Similarly, polyamides with methoxyallene exhibit highly reactive exo-methylene groups, indicating potential in creating novel polymeric materials (Mizuya, Yokozawa, & Endo, 1989).

Chemical Synthesis and Characterization

The compound is integral in the synthesis of various chemical structures. For example, its derivatives have been synthesized for applications in pharmaceutical research, as evidenced by studies on enaminones and their potential therapeutic effects (Eddington et al., 2000). Similarly, its involvement in the synthesis of aromatic polyamides, which show promise in electrochromic and thermal stability applications, has been documented (Liou & Chang, 2008).

Molecular Docking and Enzyme Inhibition

Research on enaminone derivatives, closely related to N-(2-(3-chlorophenyl)-2-methoxypropyl)pent-4-enamide, demonstrates their potential in enzyme inhibition and molecular docking studies. Notably, certain enaminone derivatives show promising anti-acetylcholinesterase and anti-urease activities (Huma et al., 2019). This points to potential applications in treating diseases related to enzyme dysfunction.

Electrochromic Properties

Aromatic polyamides derived from similar compounds exhibit significant electrochromic properties, making them suitable for applications in electronic displays and smart windows (Chang & Liou, 2008).

作用機序

Target of Action

The primary target of N-[2-(3-chlorophenyl)-2-methoxypropyl]pent-4-enamide is Dihydroorotate dehydrogenase (quinone), mitochondrial . This enzyme plays a crucial role in the de novo biosynthesis of pyrimidines in humans .

Mode of Action

It is known to interact with its target enzyme, potentially altering its function

Biochemical Pathways

The compound’s interaction with Dihydroorotate dehydrogenase affects the de novo biosynthesis of pyrimidines . Pyrimidines are essential components of nucleic acids and disruption of their synthesis can have significant downstream effects on DNA replication and repair, RNA transcription, and protein synthesis.

Pharmacokinetics

Its bioavailability, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance are all currently unknown . These factors significantly impact the compound’s pharmacokinetics and therapeutic potential.

特性

IUPAC Name |

N-[2-(3-chlorophenyl)-2-methoxypropyl]pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO2/c1-4-5-9-14(18)17-11-15(2,19-3)12-7-6-8-13(16)10-12/h4,6-8,10H,1,5,9,11H2,2-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJULLVMXYZZNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCC=C)(C1=CC(=CC=C1)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3-chlorophenyl)-2-methoxypropyl]pent-4-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2742506.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2742515.png)

![tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2742517.png)

![2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2742525.png)

![1-[(4-tert-butylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2742526.png)

![5-{[(2-chlorobenzyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2742527.png)